![molecular formula C17H18N2O4S B5751183 N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as MNBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a thioacetamide derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. Additionally, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases, including neurodegenerative diseases.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has several advantages for use in lab experiments, including its high purity and availability. Additionally, this compound has been shown to exhibit a wide range of activities, making it a versatile compound for research purposes. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide, including its potential use in the development of new antibiotics and antifungal agents. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, due to its antioxidant activity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成法
N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylphenylamine with 4-nitrobenzyl chloride to form a nitrobenzyl derivative. This derivative is then reduced to form the corresponding amine, which is then reacted with chloroacetyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a readily available compound for research purposes.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-8-16(23-2)15(9-12)18-17(20)11-24-10-13-4-6-14(7-5-13)19(21)22/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQELRTALTFXTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
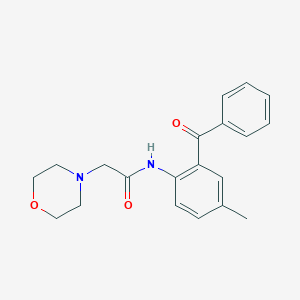
![N'-[1-(4-bromophenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5751115.png)
![4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751145.png)
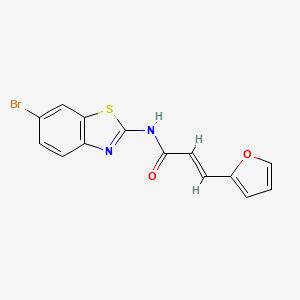
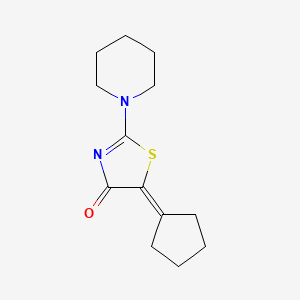
![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)
![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
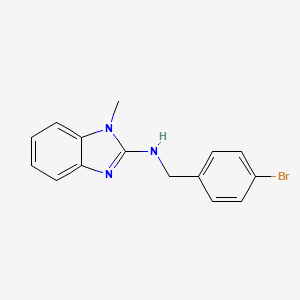
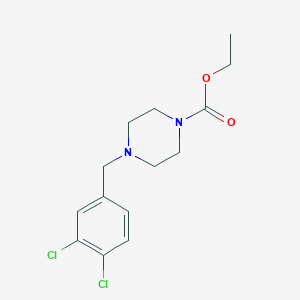
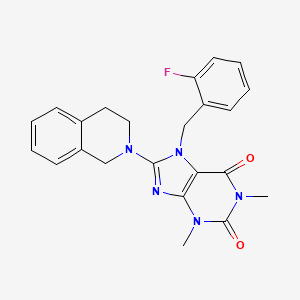
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)
